molecular formula C10H13NO2 B3331759 Methyl 4-(Pyridin-4-yl)butanoate CAS No. 85691-54-9

Methyl 4-(Pyridin-4-yl)butanoate

Cat. No.: B3331759
CAS No.: 85691-54-9
M. Wt: 179.22 g/mol
InChI Key: NRICZFYMOLLBHO-UHFFFAOYSA-N
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Description

Methyl 4-(Pyridin-4-yl)butanoate, also known as MPB, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound features a pyridine ring attached to a butanoate ester, making it a versatile molecule with significant research potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(Pyridin-4-yl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(Pyridin-4-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Pyridin-4-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Pyridin-4-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-(Pyridin-4-yl)butanol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(Pyridin-4-yl)butanoic acid.

    Reduction: 4-(Pyridin-4-yl)butanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(Pyridin-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties and its role in the development of new antibiotics.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(Pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, the compound may interact with cellular receptors and signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-pyridinyl)butanoate
  • 4-(Pyridin-4-yl)butanoic acid
  • 4-(Pyridin-4-yl)butanol

Uniqueness

Its ester functional group and pyridine ring make it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

methyl 4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)4-2-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRICZFYMOLLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of diethyl β-(4-pyridyl)-ethylmalonate (25 g, 94 mmol) in ethanol (100 mL) and NaOH (1M, 200 mL) was refluxed for 2 hours. The ethanol was removed by distillation, and the solution was acidified with concentrated H2SO4. The resulting solution was refluxed for 30 minutes, and the pH was adjusted to 4. The solvent was removed and the residue was dried under vacuum. The residue was taken up in methanol (300 mL), trimethyl orthoformate (10 mL) and H2SO4 (5 mL), and the resulting solution was refluxed for 3 hours. The solvent was removed, and the residue was taken up in CHCl3 and extracted with NaOH (1M) and saturated brine, dried (Na2SO4) and evaporated to yield methyl 4-(4-pyridyl)butanoate (48) (15 g).
Quantity
25 g
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reactant
Reaction Step One
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100 mL
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Quantity
200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diester 10-3 (19.0 g, 80.1 mmol), H2O (1.45 ml, 80.1 mmol), NaCl (10.5 g, 160.2 mmol) and DMF was heated to 170° C. for 18 h. The reaction was diluted with EtOAc and then washed with sat. NaHCO3, brine, dried (MgSO4) and concentrated. Flash chromatography (silica, 60% EtOAc/hexanes) afforded ester 10-4 as a brown oil.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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